2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a xanthene core, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol typically involves the reaction of precursor compounds under specific conditions. One common method includes the reaction of 2,7-di-tert-butyl-9,9-dimethylxanthene with appropriate reagents such as methanol and aluminum chloride . The process involves several steps, including dehydration, oxidation, and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties and applications.
Scientific Research Applications
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol has a wide range of applications in scientific research:
Medicine: Its fluorescent properties make it valuable in diagnostic imaging and therapeutic applications.
Mechanism of Action
. This property is attributed to the conjugation of the xanthene ring system with the carboxylic acid groups present in the molecule. The emitted light can be used to visualize and quantify various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol stands out due to its specific structural features, such as the presence of tert-butyl groups and the xanthene core. These features contribute to its high stability, unique reactivity, and strong fluorescent properties, making it highly valuable in various scientific and industrial applications.
Properties
CAS No. |
472986-87-1 |
---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diol |
InChI |
InChI=1S/C23H30O3/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12,24-25H,1-8H3 |
InChI Key |
SREXEVLCLYLKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)O)OC3=C1C=C(C=C3O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.